PCy3-Pd-G2 GT capsule

High-throughput experimentation Catalyst formulation Operational reproducibility

Manual weighing of air-sensitive Pd catalysts introduces stoichiometry errors and variability in parallel synthesis. The PCy3-Pd-G2 GT capsule provides a pre-weighed, air-stable solution for precise 1:1 L:Pd stoichiometry. - Eliminates in-situ mixing variables; rapid activation to monoligated Pd(0) - Validated for Suzuki polycondensation (high MW polymers) and heteroaryl chlorides - GT capsule format compatible with automated 96-well plate workflows

Molecular Formula C30H43ClNPPd
Molecular Weight 590.5 g/mol
Cat. No. B12058759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCy3-Pd-G2 GT capsule
Molecular FormulaC30H43ClNPPd
Molecular Weight590.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
InChIInChI=1S/C18H33P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
InChIKeyBDVFOJAMJCOYEQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCy3-Pd-G2 GT Capsule Overview


PCy3-Pd-G2 GT capsule (CAS 1353658-81-7) is a preformed, second-generation (G2) Buchwald palladacycle precatalyst featuring a tricyclohexylphosphine (PCy3) ligand coordinated to a palladium center within a 2-aminobiphenyl scaffold and a chloride anion . It is supplied as a pre-weighed, air-stable solid capsule designed for convenient, quantitative dosing into reaction vessels, eliminating the need for in-situ ligand-metal mixing and weighing of hygroscopic solids . The compound belongs to the well-established class of Buchwald precatalysts known for rapid activation under mild basic conditions to generate the active monoligated Pd(0) species with precise 1:1 ligand-to-palladium stoichiometry .

Why Preformed Precatalyst Outperforms In-Situ Mixing


While the combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂dba₃) with free PCy3 ligand can generate an active catalyst in situ, this approach introduces several variables that undermine reproducibility for procurement decisions. The in-situ method does not guarantee quantitative formation of the desired L₁Pd(0) species; competing formation of Pd(PCy3)₂ or phosphine-free Pd aggregates can occur depending on mixing order, ligand-to-metal ratio, and the presence of impurities in commercial Pd₂dba₃ batches . The G2 precatalyst architecture, by contrast, ensures rapid, quantitative activation to a single, well-defined active species with exactly one PCy3 ligand per palladium center, directly addressing the stoichiometry control problem inherent to in-situ systems . Furthermore, the GT capsule format removes manual weighing of air-sensitive, low-density powders—a critical source of day-to-day variability in high-throughput and industrial settings .

Differentiation Evidence vs. Closest Comparators


Pre-Weighed Capsule vs. Bulk Powder Dosing

The PCy3-Pd-G2 GT capsule is supplied as a pre-weighed, ready-to-use capsule containing a specific quantity of catalyst, as opposed to bulk powder PCy3 Pd G2 (Sigma-Aldrich 756741) which requires manual weighing. Sigma-Aldrich lists the GT capsule (Product 807818) specifically as a 'convenient dosable form' . While no explicit weight-per-capsule value is disclosed in available public documentation, the intended advantage is the elimination of weighing errors and exposure of the catalyst to ambient moisture during transfer, which is a documented source of variability for hygroscopic or air-sensitive catalysts . This directly transfers into improved inter-run reproducibility when multiple parallel reactions are set up, particularly in automated or high-throughput screening environments.

High-throughput experimentation Catalyst formulation Operational reproducibility

Stoichiometric Control of Active Catalyst Speciation

A fundamental differentiation of the G2 precatalyst architecture over in-situ generated systems is the quantitative control over the ligand-to-palladium (L:Pd) ratio in the active species. Second-generation Buchwald precatalysts are engineered to release exactly one equivalent of the phosphine ligand per palladium center upon activation, ensuring exclusive formation of the monoligated LPd(0) species. In contrast, mixing Pd(OAc)₂ with PCy3 in situ typically requires a defined L:Pd ratio (commonly 1:1 to 2:1) and may lead to mixtures of LPd(0), L₂Pd(0), and phosphine-free Pd species depending on mixing efficiency, ligand purity, and the presence of trace oxygen or water . This is supported by the Umicore technical documentation, which states that G2 precatalysts enable 'quantitative generation of the active L-Pd(0) species under mildly basic conditions without requiring external reducing agents, providing precise stoichiometric control over the ligand-to-palladium ratio' . The consequence for procurement is that the preformed G2 capsule delivers a known, singular catalytic species from the start of the reaction, whereas the in-situ approach carries latent batch-to-batch variability tied to the quality of the separate palladium source and ligand.

Catalyst activation Precatalyst design Stoichiometric control

Air Stability and Benchtop Handling Advantage

PCy3-Pd-G2 and its GT capsule form are explicitly described as air-stable, in contrast to Pd(0) sources such as Pd₂dba₃ or Pd(PPh₃)₄ which require storage and handling under inert atmosphere. Johnson Matthey characterizes Pd-185 (PCy3 Pd Gen 2) as an 'air stable precatalyst' . Sigma-Aldrich classifies the GT capsule as a combustible solid (Storage Class Code 11) requiring no special inert-atmosphere handling beyond standard chemical safety precautions . This property is a direct consequence of the G2 palladacycle design, which stabilizes Pd(II) in a cyclometalated structure that resists oxidation until base-promoted activation liberates Pd(0) in situ . The practical advantage for procurement is reduced dependency on glovebox infrastructure and simplified benchtop reaction setup.

Air-stable precatalyst Benchtop stability Operational simplicity

Broad Cross-Coupling Reaction Scope Coverage

PCy3 Pd G2 is documented as effective across at least eight distinct cross-coupling reaction types including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Hiyama, Negishi, Sonogashira, Stille, and C-H activation reactions . This scope breadth is comparable to other G2 Buchwald precatalysts but is specifically enabled by the bulky, electron-rich PCy3 ligand, which is particularly effective for Suzuki coupling of deactivated aryl chlorides and for Suzuki cross-coupling polymerization of aryl dibromides/diiodides with aryldiboronic acids . When compared with other G2 precatalysts bearing different phosphine ligands (e.g., SPhos Pd G2 for amination-dominated applications, XPhos Pd G2 for sterically demanding couplings), PCy3 Pd G2 occupies a niche where its moderate steric bulk and high electron-donating ability provide balanced performance across C-C and C-N bond formations involving less reactive aryl chloride electrophiles.

Cross-coupling scope Multi-reaction applicability Catalyst versatility

Key Application Scenarios for Procurement


High-Throughput Suzuki-Miyaura Screening with Aryl Chlorides

The GT capsule's pre-weighed format eliminates manual weighing of air-sensitive catalyst for each well in a 96-well plate. PCy3 Pd G2 has documented effectiveness for Suzuki coupling of heterocyclic chloromethyl derivatives with aryl/heteroaryl boronic acids to prepare diarylmethanes . This combination of automated-friendly physical format and proven reactivity with challenging aryl chloride electrophiles makes the GT capsule a logical procurement choice for medicinal chemistry groups running parallel library synthesis.

Suzuki Cross-Coupling Polymerization

PCy3 Pd G2 is explicitly validated for Suzuki cross-coupling polymerization of aryl dibromides and diiodides with aryldiboronic acids or esters to produce poly(arylene)s . The precise 1:1 L:Pd stoichiometry inherent to the G2 precatalyst architecture minimizes chain-terminating side reactions caused by excess free ligand or Pd aggregation, a critical requirement for achieving high molecular weight polymers with narrow dispersity.

Multi-Reaction Workflow Standardization

With documented applicability across eight cross-coupling reaction types , PCy3-Pd-G2 GT capsule enables a 'one-catalyst, many-reactions' strategy. Laboratories that perform Suzuki, Buchwald-Hartwig, Negishi, and Heck reactions can standardize on one catalyst, reducing inventory SKUs, simplifying procurement logistics, and minimizing the risk of using degraded or mislabeled catalyst aliquots.

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